molecular formula C8H5F9IN B6312924 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile CAS No. 1357624-73-7

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile

Cat. No.: B6312924
CAS No.: 1357624-73-7
M. Wt: 413.02 g/mol
InChI Key: AKXMVRXPTWBYIV-UHFFFAOYSA-N
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Description

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkyl iodide with a nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the fluorinated carbon chain.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while reduction reactions typically produce fluorinated amines.

Scientific Research Applications

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex fluorinated molecules.

    Biology: In the study of fluorinated compounds’ interactions with biological systems.

    Industry: Used in the production of specialty chemicals, including surfactants and coatings.

Mechanism of Action

The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another fluorinated iodide with a different carbon chain length.

Uniqueness

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is unique due to the combination of its nitrile group and extensive fluorination, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9IN/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXMVRXPTWBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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